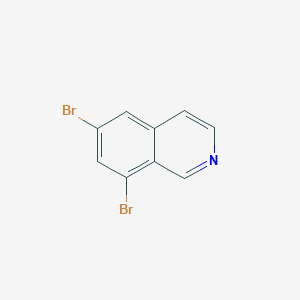![molecular formula C8H16N2O3S B12099562 3-[(2-Amino-4-methylsulfanylbutanoyl)amino]propanoic acid](/img/structure/B12099562.png)
3-[(2-Amino-4-methylsulfanylbutanoyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Met-beta-Ala typically involves the coupling of L-methionine and β-alanine. One common method is the use of peptide coupling reagents such as carbodiimides (e.g., EDCI) in the presence of a base like N-methylmorpholine (NMM). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of β-alanine, a precursor for Met-beta-Ala, can be achieved through biotechnological methods. For instance, the co-expression of different subtypes of L-aspartate-α-decarboxylase (ADC) in microorganisms like Escherichia coli has been shown to produce high yields of β-alanine . This method is environmentally friendly and efficient, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Met-beta-Ala can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methionine residue can be oxidized to form methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can convert oxidized forms of methionine back to methionine.
Substitution: The amino group in β-alanine can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles such as alkyl halides can react with the amino group in β-alanine under basic conditions.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Methionine.
Substitution: Various substituted β-alanine derivatives.
Scientific Research Applications
Met-beta-Ala has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound in studying peptide bond formation.
Biology: Studied for its role in metabolic pathways and as a substrate for enzyme reactions.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and muscle endurance enhancement.
Industry: Used in the production of pharmaceuticals, food additives, and cosmetics.
Mechanism of Action
The mechanism of action of Met-beta-Ala involves its interaction with various molecular targets and pathways. For instance, β-alanine is known to act as a neurotransmitter and can replace gamma-aminobutyric acid (GABA) in neuronal uptake and receptor sensitivity . This interaction can influence various physiological processes, including muscle function and antioxidant defense.
Comparison with Similar Compounds
Similar Compounds
L-alanyl-β-alanine: Another dipeptide with similar structural features.
L-methionyl-glycine: A dipeptide formed from L-methionine and glycine.
L-methionyl-serine: A dipeptide formed from L-methionine and serine.
Uniqueness
Met-beta-Ala is unique due to the presence of both L-methionine and β-alanine residues, which confer distinct chemical and biological properties. The sulfur atom in methionine allows for specific oxidation-reduction reactions, while the β-alanine residue provides flexibility in peptide bond formation and substitution reactions .
Properties
Molecular Formula |
C8H16N2O3S |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
3-[(2-amino-4-methylsulfanylbutanoyl)amino]propanoic acid |
InChI |
InChI=1S/C8H16N2O3S/c1-14-5-3-6(9)8(13)10-4-2-7(11)12/h6H,2-5,9H2,1H3,(H,10,13)(H,11,12) |
InChI Key |
ANKIAKMHIAGBNN-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)NCCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1R,2R,3S,4R,5S)-4-(6-Amino-2-chloropurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate](/img/structure/B12099505.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxymethyl]phenyl]propanoic acid](/img/structure/B12099515.png)

![4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid](/img/structure/B12099520.png)



![2-[6-(2-Carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,5,7,8,9-octahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid](/img/structure/B12099541.png)

![6-[6-carboxylato-4,5-dihydroxy-2-[(11-methoxycarbonyl-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12099548.png)

![[2-(Diethylamino)ethyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B12099561.png)

